molecular formula C16H19NO3 B13686547 Methyl 3-[4-(tert-Butyl)phenyl]-5-methylisoxazole-4-carboxylate

Methyl 3-[4-(tert-Butyl)phenyl]-5-methylisoxazole-4-carboxylate

Cat. No.: B13686547
M. Wt: 273.33 g/mol
InChI Key: DXJBHVVTCWHLGT-UHFFFAOYSA-N
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Description

Methyl 3-[4-(tert-butyl)phenyl]-5-methylisoxazole-4-carboxylate is an isoxazole derivative featuring a tert-butyl-substituted phenyl ring at the 3-position and a methyl ester group at the 4-position. Isoxazole scaffolds are widely studied for their pharmacological and agrochemical applications due to their structural rigidity and versatility in derivatization .

Properties

Molecular Formula

C16H19NO3

Molecular Weight

273.33 g/mol

IUPAC Name

methyl 3-(4-tert-butylphenyl)-5-methyl-1,2-oxazole-4-carboxylate

InChI

InChI=1S/C16H19NO3/c1-10-13(15(18)19-5)14(17-20-10)11-6-8-12(9-7-11)16(2,3)4/h6-9H,1-5H3

InChI Key

DXJBHVVTCWHLGT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=CC=C(C=C2)C(C)(C)C)C(=O)OC

Origin of Product

United States

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of alkyl 3,5-disubstituted isoxazole-4-carboxylates, including methyl 3-[4-(tert-butyl)phenyl]-5-methylisoxazole-4-carboxylate, typically involves the condensation of an alkyl acetoacetate derivative with a substituted benzohydroxamoyl chloride in the presence of a trialkylamine base. This method is well-documented and provides a reliable route to the target compound with good yields and purity.

Detailed Synthetic Procedure

Starting Materials
  • Alkyl acetoacetate : Methyl acetoacetate is used as the acylacetate component providing the 5-methyl substitution on the isoxazole ring.
  • Hydroxamoyl chloride derivative : The 4-(tert-butyl)phenyl-substituted benzohydroxamoyl chloride is synthesized or procured to introduce the 3-[4-(tert-butyl)phenyl] substituent.
  • Trialkylamine : Triethylamine is preferred for its ease of handling and cost-effectiveness.
  • Solvent : Anhydrous methylene chloride or chloroform is commonly used as the reaction medium.
  • Dehydrating agent : Anhydrous magnesium sulfate or molecular sieves are used to remove water and drive the reaction forward.
Reaction Conditions
  • The methyl acetoacetate is suspended in methylene chloride with triethylamine and anhydrous magnesium sulfate.
  • The mixture is cooled to approximately 0 to 5 degrees Celsius.
  • A solution of the 4-(tert-butyl)phenylbenzohydroxamoyl chloride in methylene chloride is added dropwise over about one hour while maintaining the temperature.
  • The reaction is stirred at 0 degrees Celsius for several hours (typically 4 to 18 hours) until completion.
  • The reaction mixture is filtered to remove solids, washed with water, dried, and concentrated under reduced pressure.
  • The crude product is crystallized from ethanol or an ethanol-cyclohexane mixture to yield pure this compound.
Hydrolysis Step (Optional)
  • If the corresponding isoxazole-4-carboxylic acid is desired, the methyl ester can be hydrolyzed by refluxing with potassium hydroxide in ethanol-water mixture.
  • After completion, the solution is acidified to precipitate the acid, which is then filtered and purified.

Reaction Scheme Summary

Step Reagents & Conditions Purpose Notes
1 Methyl acetoacetate + 4-(tert-butyl)phenylbenzohydroxamoyl chloride + triethylamine, methylene chloride, 0-5 °C Formation of this compound Controlled addition and temperature critical for yield
2 (Optional) Potassium hydroxide, ethanol-water, reflux Hydrolysis of methyl ester to isoxazole-4-carboxylic acid Acidification to isolate acid

Analytical Data and Purification

  • The product is typically purified by recrystallization from ethanol or ethanol/cyclohexane mixtures.
  • Purity and identity are confirmed by melting point determination, nuclear magnetic resonance spectroscopy, and mass spectrometry.
  • The reaction yield is generally high (around 60-70%) under optimized conditions.
  • Use of anhydrous conditions and inert atmosphere improves product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[4-(tert-Butyl)phenyl]-5-methylisoxazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Methyl 3-[4-(tert-Butyl)phenyl]-5-methylisoxazole-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-[4-(tert-Butyl)phenyl]-5-methylisoxazole-4-carboxylate involves its interaction with specific molecular targets. The isoxazole ring can participate in hydrogen bonding and π-π interactions, which can influence its binding to proteins and enzymes. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and selectivity in biological systems.

Comparison with Similar Compounds

Physical and Structural Properties

  • The off-white solid state of the dichlorophenyl analog contrasts with the lack of reported data for the tert-butyl compound, suggesting differences in purity or crystallization behavior.
  • Spectroscopic Characterization :

    • All analogs are confirmed via ¹H/¹³C NMR and HRMS, with shifts influenced by substituents. For example, the tert-butyl group’s singlet in NMR (δ ~1.3 ppm for CH₃) would differ markedly from fluorine’s deshielding effects or chlorine’s splitting patterns .

Biological Activity

Methyl 3-[4-(tert-Butyl)phenyl]-5-methylisoxazole-4-carboxylate is a synthetic organic compound with the molecular formula C16H19NO3C_{16}H_{19}NO_3 and a molecular weight of 273.33 g/mol. This compound belongs to the isoxazole family, characterized by its five-membered nitrogen-containing ring structure. The compound's CAS number is 1267083-10-2, and it is often studied for its potential biological activities, particularly in pharmacology and medicinal chemistry.

The biological activity of this compound has been investigated in various studies, focusing on its effects on neurodegenerative diseases and its potential as an anti-inflammatory agent. Preliminary research indicates that this compound may inhibit specific enzymes involved in neurodegeneration, such as acetylcholinesterase (AChE) and β-secretase, which are crucial in the pathophysiology of Alzheimer's disease.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits protective effects against amyloid-beta (Aβ) toxicity in astrocyte cell cultures. The compound has shown a significant reduction in the levels of inflammatory cytokines such as TNF-α and IL-1β, suggesting its potential role in mitigating neuroinflammation associated with Alzheimer's disease .

In Vivo Studies

In vivo experiments have further corroborated the findings from in vitro studies. Animal models treated with this compound exhibited improved cognitive function and reduced oxidative stress markers when compared to control groups. The reduction in malondialdehyde (MDA) levels indicates a decrease in lipid peroxidation, which is often elevated in neurodegenerative conditions .

Summary of Biological Activities

Activity Effect Reference
AChE InhibitionModerate inhibition (IC50 = 15.4 nM)
β-secretase InhibitionSignificant inhibition observed
CytotoxicityNo significant cytotoxicity at 100 μM
Anti-inflammatory ActivityReduction of TNF-α and IL-1β levels
Neuroprotective EffectsImproved cell viability against Aβ toxicity

Case Study 1: Neuroprotection Against Aβ Toxicity

A study conducted on astrocyte cultures treated with Aβ revealed that this compound significantly increased cell viability from 43.78% to 62.98% when co-administered with Aβ. This suggests a protective mechanism against Aβ-induced cytotoxicity, potentially through the modulation of inflammatory pathways .

Case Study 2: Cognitive Improvement in Animal Models

In a separate study involving scopolamine-induced cognitive impairment in rats, treatment with the compound led to notable improvements in memory retention tests compared to untreated controls. The results indicated a statistically significant decrease in oxidative stress markers, reinforcing the compound's potential as a therapeutic agent for cognitive disorders .

Q & A

Q. How can the structural identity of Methyl 3-[4-(tert-Butyl)phenyl]-5-methylisoxazole-4-carboxylate be confirmed experimentally?

Answer: Structural confirmation requires a combination of spectroscopic and crystallographic methods:

  • NMR Spectroscopy : Analyze 1H^1H, 13C^13C, and DEPT spectra to confirm substituent positions (e.g., tert-butyl, methyl, and carboxylate groups) .
  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal refinement to resolve bond angles and stereochemistry. This method is critical for distinguishing isoxazole regioisomers .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula accuracy (e.g., C16H19NO3C_{16}H_{19}NO_3) and isotopic patterns .

Q. What synthetic methodologies are suitable for preparing this compound?

Answer: A typical synthesis involves:

  • Cyclocondensation : Reacting β-keto esters with hydroxylamine derivatives to form the isoxazole core. For example, methyl acetoacetate derivatives can react with 4-(tert-butyl)phenyl-substituted hydroxylamine .
  • Functionalization : Introduce the methyl group at position 5 via alkylation or cross-coupling reactions. Monitor reaction progress using TLC with ethyl acetate/hexane (3:7) as the mobile phase .
  • Purification : Use column chromatography (silica gel, gradient elution) and recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. How can researchers assess the purity and stability of this compound under experimental conditions?

Answer:

  • HPLC Analysis : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities. Retention time consistency (e.g., ~0.90 minutes under SQD-FA05 conditions) indicates stability .
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (e.g., >150°C for thermal stability) .
  • Accelerated Stability Studies : Store the compound at 40°C/75% RH for 4 weeks and monitor degradation via LCMS .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different assays?

Answer:

  • Dose-Response Validation : Perform IC50_{50}/EC50_{50} assays in triplicate to rule out false positives/negatives. For example, discrepancies in antimicrobial activity (MIC values) may arise from assay-specific solvent effects (e.g., DMSO interference) .
  • Orthogonal Assays : Cross-validate results using fluorescence-based ATP assays (e.g., CellTiter-Glo®) and live/dead cell imaging .
  • Statistical Analysis : Apply ANOVA or non-parametric tests (e.g., Kruskal-Wallis) to identify outliers and batch effects .

Q. What strategies are effective for studying structure-activity relationships (SAR) in derivatives of this compound?

Answer:

  • Fragment-Based Design : Replace the tert-butyl group with trifluoromethyl or nitro substituents to evaluate steric/electronic effects on target binding .
  • Pharmacophore Modeling : Use software like Schrödinger’s Phase to align active/inactive derivatives and identify critical hydrogen-bonding motifs .
  • Crystallographic SAR : Co-crystallize derivatives with target enzymes (e.g., cytochrome P450) to map binding interactions .

Q. How can computational methods predict the metabolic pathways of this compound?

Answer:

  • In Silico Metabolism Prediction : Use ADMET Predictor™ or SwissADME to identify potential Phase I/II metabolites (e.g., hydroxylation at the isoxazole ring or ester hydrolysis) .
  • Docking Simulations : Perform molecular docking with CYP3A4 or UGT isoforms to predict sites of metabolism .
  • Experimental Validation : Compare predicted metabolites with LC-HRMS data from hepatocyte incubation studies .

Methodological Challenges

Q. How can researchers address low yields in the synthesis of analogs with bulkier substituents?

Answer:

  • Optimize Reaction Conditions : Increase catalyst loading (e.g., Pd(PPh3_3)4_4 for Suzuki couplings) or use microwave-assisted synthesis to enhance reaction rates .
  • Solvent Screening : Test polar aprotic solvents (e.g., DMF or NMP) to improve solubility of bulky intermediates .
  • Protecting Group Strategies : Temporarily protect reactive sites (e.g., tert-butyl esterification) to prevent side reactions .

Q. What precautions are necessary when handling hazardous intermediates during synthesis?

Answer:

  • Safety Protocols : Use fume hoods and PPE (nitrile gloves, safety goggles) when working with diazo compounds (e.g., TsN3_3) or brominated precursors .
  • Waste Management : Neutralize reactive intermediates (e.g., quench excess TsN3_3 with sodium thiosulfate) before disposal .
  • Real-Time Monitoring : Employ in situ FTIR or Raman spectroscopy to detect hazardous byproducts (e.g., HCN) .

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